molecular formula C26H31N5O3S B2438917 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1421524-76-6

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2438917
CAS No.: 1421524-76-6
M. Wt: 493.63
InChI Key: LSLONVIHCPSIPP-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

  • Molecular Interaction with CB1 Cannabinoid Receptor N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is identified as a potent and selective antagonist for the CB1 cannabinoid receptor. The study provides insights into the molecular interaction of this compound, which shares structural similarities with N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, with the CB1 receptor. The research used AM1 molecular orbital method and conformational analysis to understand the binding interaction with the receptor (Shim et al., 2002).

  • Pharmacophore Models for CB1 Receptor Ligands The study contributes to the development of unified pharmacophore models for CB1 receptor ligands, incorporating protonated forms of similar compounds into the model. This research is crucial for understanding the steric and electrostatic requirements for binding to the CB1 receptor, which can be applied to the study of this compound (Shim et al., 2002).

Structural Analysis and Synthesis

  • Synthesis and Characterization of Analogous Compounds The synthesis of a range of compounds including N-cycloalkanes, morpholine, and pyrazole derivatives, which can be related to the synthesis and characterization of this compound, is detailed. This study offers insights into the structural aspects and potential modifications of similar compounds (Ho & Suen, 2013).

  • Structural Studies of Pyrazole Derivatives This research explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It provides valuable information on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which is relevant for the study of compounds like this compound (Lan et al., 1999).

Bioactivity and Therapeutic Potential

  • Bioactivity Study of Benzamides and Their Complexes A study on the bioactivity of benzamides and their copper and cobalt complexes, which are structurally related to the compound , offers insights into potential bioactivities and therapeutic applications of similar compounds (Khatiwora et al., 2013).

  • Antitumor and Antioxidant Activities The synthesis and evaluation of certain heterocyclic compounds, including pyrazole derivatives, highlight their potential antitumor and antioxidant activities. This research could be relevant for understanding the bioactivity of compounds like this compound (Bialy & Gouda, 2011).

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c32-26(21-8-10-24(11-9-21)35(33,34)30-16-4-1-5-17-30)28-19-22-18-25(20-12-14-27-15-13-20)31(29-22)23-6-2-3-7-23/h8-15,18,23H,1-7,16-17,19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLONVIHCPSIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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